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Compound of Interest

3-Amino-2-bromo-6-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B169087

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of
significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it
serves as a key intermediate in the development of novel pharmaceutical compounds and
functional materials. Its unique substitution pattern, featuring an amine group, a bromine atom,
and a trifluoromethyl group, imparts specific electronic and steric properties that are crucial for
its reactivity and biological activity.

This technical guide provides a summary of the known physical properties of 3-Amino-2-
bromo-6-(trifluoromethyl)pyridine. Recognizing that publicly available experimental data is
limited, this document also furnishes detailed, standardized protocols for the experimental
determination of its key physicochemical parameters.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and
application in research and development. While specific experimental values for 3-Amino-2-
bromo-6-(trifluoromethyl)pyridine are not extensively reported in the literature, the available
information is summarized below.
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Data Presentation: Summary of Physical Properties
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Property

Value | Description

Source(s)

IUPAC Name

2-Bromo-6-

(trifluoromethyl)pyridin-3-amine

N/A

CAS Number

117519-16-1

[1]

Molecular Formula

CeHaBrFsN2

[2](3]

Molecular Weight

241.01 g/mol

[2](3]

Appearance

Solid. White to pale yellow

powder or crystals.

N/A

Melting Point

Data not available. A melting
point of 48-52 °C is reported
for the related compound 2-
Bromo-6-

(trifluoromethyl)pyridine.

N/A

Boiling Point

Data not available.

[4]

Solubility

Generally soluble in polar
organic solvents like methanol
and ethanol. Poor solubility in
non-polar solvents such as n-
hexane. Limited solubility in
water is expected due to the
hydrophobic nature of the
brominated trifluoromethyl-
pyridine core, though the
amino group may contribute to

some aqueous solubility.

N/A

pKa

Data not available.

N/A

logP (Octanol/Water)

Data not available. A
calculated XLogP3 of 2.9 is
reported for the similar
compound 3-Bromo-2-methyl-

6-(trifluoromethyl)pyridine.[5]

N/A
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Experimental Protocols for Physicochemical
Characterization

For researchers requiring precise data for modeling, formulation, or QSAR studies, the
following standard experimental protocols are provided.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds exhibit a sharp
melting range (typically <1°C).[6]

Methodology:

Sample Preparation: Ensure the sample of 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
is completely dry and finely powdered by crushing in a mortar.[6][7]

o Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of
2-3 mm.[8]

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g.,
Mel-Temp or a Thiele tube).[9]

« Initial Determination: Heat the sample rapidly to get an approximate melting temperature.[9]

o Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat at a
slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (clear point). The range
between these two temperatures is the melting range.[8]

Determination of Aqueous and Organic Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various
solvents.

Methodology:
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e Solvent Selection: Prepare test tubes with 3 mL of various solvents, such as water, 5% HCI,
5% NaOH, ethanol, and dimethyl sulfoxide (DMSO).[10]

e Sample Addition: Add approximately 10 mg of 3-Amino-2-bromo-6-
(trifluoromethyl)pyridine to each test tube.

» Equilibration: Vigorously shake or vortex each tube for 1-2 minutes. Allow the tubes to stand
and equilibrate.

o Observation: Visually inspect for the complete dissolution of the solid. Classify as soluble,
partially soluble, or insoluble.[11]

e Quantitative Analysis (HPLC Method): For precise solubility, prepare a saturated solution by
adding an excess of the compound to a known volume of solvent (e.g., phosphate-buffered
saline, PBS).[12] Agitate the mixture until equilibrium is reached (typically 24 hours). Filter
the solution to remove undissolved solid and analyze the concentration of the filtrate using a
calibrated HPLC method.[12]

Determination of pKa by Potentiometric Titration

The pKa value is essential for predicting the ionization state of the molecule at different pH
levels, which influences its solubility, absorption, and receptor-binding capability.

Methodology:

e Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable
co-solvent/water mixture (e.g., 20% acetonitrile in water) to create a solution of known
concentration (e.g., 1 mM).[13][14]

o Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions.[13]

« Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant
temperature. Purge the solution with nitrogen to remove dissolved CO2.[14]

« Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M
NaOH) to the sample solution.[15]
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» Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH
at the half-equivalence point on the titration curve.[15]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter
for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold
standard for its determination.[16][17]

Methodology:

o Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for
LogD). Pre-saturate the n-octanol with the agueous phase and vice-versa by shaking them
together for 24 hours and then separating the layers.[17]

o Sample Addition: Dissolve a small, known amount of 3-Amino-2-bromo-6-
(trifluoromethyl)pyridine in the n-octanol phase.

 Partitioning: Add a known volume of the agueous phase to the n-octanol solution. Shake the
mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two
phases until equilibrium is reached.[18]

e Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

o Concentration Analysis: Carefully remove an aliquot from each phase. Determine the
concentration of the compound in both the n-octanol and aqueous layers using a suitable
analytical technique, such as UV-Vis spectroscopy or HPLC.

» Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.[19]

Visualization of Experimental Workflow
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The following diagram illustrates a logical workflow for the physicochemical characterization of
a novel chemical entity like 3-Amino-2-bromo-6-(trifluoromethyl)pyridine.
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Caption: Workflow for Physicochemical Characterization.

Safety and Handling

3-Amino-2-bromo-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed
(Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-
ventilated fume hood.

» Signal Word: Danger
o Hazard Statement(s): H301 (Toxic if swallowed)

e Precautionary Statement(s): P301 + P310 (IF SWALLOWED: Immediately call a POISON
CENTER or doctor/physician)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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